molecular formula C8H5F3N4S B13753808 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13753808
M. Wt: 246.21 g/mol
InChI Key: RYTUKJCXVSNWBT-UHFFFAOYSA-N
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Description

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the pyridine and thiadiazole rings followed by their coupling. One common method involves the use of trifluoromethylpyridine as a starting material, which undergoes various reactions to introduce the thiadiazole moiety. The reaction conditions often include the use of catalysts such as palladium and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridine and thiadiazole rings contribute to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its trifluoromethyl, pyridine, and thiadiazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler or differently substituted analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F3N4S

Molecular Weight

246.21 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H5F3N4S/c9-8(10,11)5-3-1-2-4(13-5)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15)

InChI Key

RYTUKJCXVSNWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=NSC(=N2)N

Origin of Product

United States

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